molecular formula C23H26N6O3 B2562384 methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate CAS No. 1334370-99-8

methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate

Cat. No.: B2562384
CAS No.: 1334370-99-8
M. Wt: 434.5
InChI Key: UBJGKSGDCQIBOY-UHFFFAOYSA-N
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Description

Methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate is a complex organic compound that features a combination of pyrazole, pyridazine, piperidine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate is unique due to its combination of multiple heterocyclic rings, which can confer distinct biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[[1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-15-13-16(2)29(27-15)21-11-10-20(25-26-21)28-12-6-7-17(14-28)22(30)24-19-9-5-4-8-18(19)23(31)32-3/h4-5,8-11,13,17H,6-7,12,14H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJGKSGDCQIBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=CC=C4C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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